![molecular formula C8H10O3 B12531717 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol CAS No. 669088-57-7](/img/structure/B12531717.png)
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a hydroxyethyl group. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of ethylbenzene derivatives. The reaction typically requires a catalyst, such as a transition metal complex, and an oxidizing agent like hydrogen peroxide. The reaction conditions often include moderate temperatures and controlled pH levels to ensure selective hydroxylation.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound.
化学反応の分析
Types of Reactions
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used in the presence of catalysts such as Lewis acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use in skin lightening agents and treatments for hyperpigmentation.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.
Enzyme Inhibition: It may inhibit enzymes involved in melanin synthesis, leading to its use in skin lightening products.
Cell Signaling: The compound can modulate cell signaling pathways, influencing cellular responses and functions.
類似化合物との比較
4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol can be compared with other similar compounds, such as:
Hydroquinone (Benzene-1,4-diol): Both compounds have hydroxyl groups on the benzene ring, but hydroquinone lacks the hydroxyethyl group.
Catechol (Benzene-1,2-diol): Catechol has hydroxyl groups in the ortho position, while this compound has them in the meta position.
Resorcinol (Benzene-1,3-diol): Resorcinol is structurally similar but lacks the hydroxyethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
669088-57-7 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
4-[(1S)-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3/t5-/m0/s1 |
InChIキー |
DUNRSBLUMXLQPE-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)O)O)O |
正規SMILES |
CC(C1=C(C=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

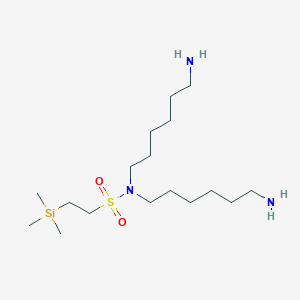
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
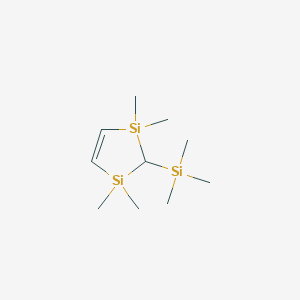
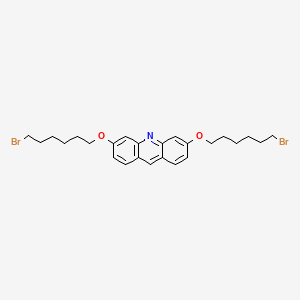
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
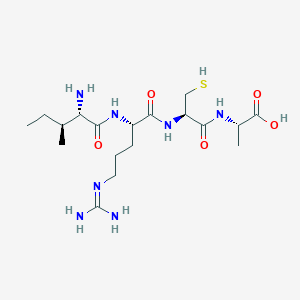
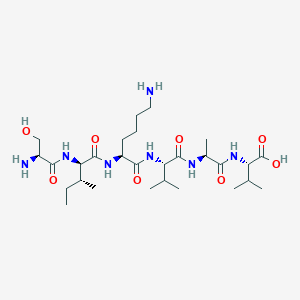
![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)
